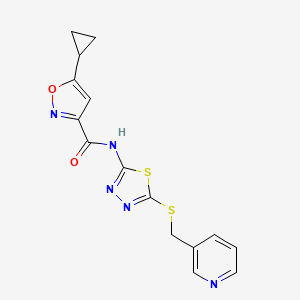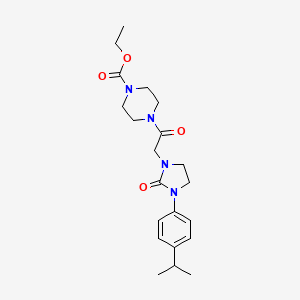
2-Iodo-4-nitro-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Iodo-4-nitro-1-(trifluoromethyl)benzene” is a chemical compound with the linear formula C7H3F3INO2 . It has a molecular weight of 317.007 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with iodine, nitro, and trifluoromethyl groups attached to it . The exact positions of these groups can vary, which would result in different isomers of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted boiling point of 286.6±40.0° C at 760 mmHg and a predicted density of 2.0±0.1 g/cm3 .Applications De Recherche Scientifique
2-Iodo-4-nitro-1-(trifluoromethyl)benzene is used in various scientific research applications. It has been used in the study of protein-protein interactions in order to understand the structure and function of proteins. It has also been used in the synthesis of bioactive compounds such as enzymes, hormones, and antibiotics. Additionally, this compound has been used to study the mechanism of action of certain drugs, such as antifungal and antiviral drugs.
Mécanisme D'action
The mechanism of action of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is not fully understood. However, it is believed to act as a catalyst in various reactions by forming an intermediate complex with the reactants. This complex is then broken down, resulting in the formation of the desired product. Additionally, this compound may act as an electron donor, donating electrons to the reactants and thus facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that it can act as a catalyst in various reactions, and it may also act as an electron donor. Additionally, this compound has been shown to interact with proteins, which may affect the structure and function of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Iodo-4-nitro-1-(trifluoromethyl)benzene in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a highly reactive compound, making it useful for a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. It is a highly toxic compound, and it can react with other compounds in unexpected ways, which may lead to unwanted side reactions. Additionally, it is not very stable and can decompose over time.
Orientations Futures
There are several potential future directions for the use of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene. It could be used in the development of new drugs and therapies, as well as in the synthesis of new compounds. Additionally, it could be used in the study of protein-protein interactions in order to better understand the structure and function of proteins. Additionally, this compound could be used in the study of the mechanism of action of certain drugs, such as antifungal and antiviral drugs. Furthermore, this compound could be used in the study of biochemical and physiological effects of certain compounds.
Méthodes De Synthèse
2-Iodo-4-nitro-1-(trifluoromethyl)benzene can be synthesized in several ways. One method involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic acid and sodium iodide in aqueous ethanol. Another method involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic anhydride in the presence of potassium iodide in acetonitrile. The third method involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic acid and sodium iodide in the presence of anhydrous sodium carbonate.
Safety and Hazards
Propriétés
IUPAC Name |
2-iodo-4-nitro-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQIWTSUPAYASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2782405.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2782407.png)



![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B2782412.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2782417.png)
